2,4-Quinazolinediamine, 6-(trifluoromethyl)-

Descripción general

Descripción

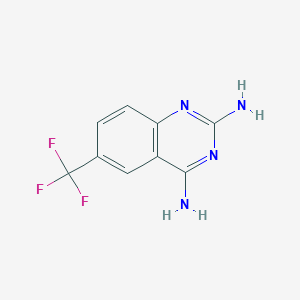

2,4-Quinazolinediamine, 6-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H7F3N4 and its molecular weight is 228.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Quinazolinediamine, 6-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Quinazolinediamine, 6-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2,4-Quinazolinediamine, 6-(trifluoromethyl)- is a compound belonging to the quinazoline family, characterized by a bicyclic structure that includes a trifluoromethyl group at the 6-position. This unique structural feature significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.

The molecular formula of 2,4-quinazolinediamine, 6-(trifluoromethyl)- is C9H7F3N2. The trifluoromethyl group enhances the electrophilicity of the compound, allowing it to undergo various chemical transformations such as nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are crucial for developing derivatives with enhanced biological activity.

Biological Activity Overview

Research indicates that 2,4-quinazolinediamines exhibit significant biological activities, particularly as antifolate agents and antitumor agents . The trifluoromethyl substitution is known to enhance the pharmacological profile of these compounds, contributing to their effectiveness against various cancer cell lines and potentially serving as inhibitors for specific enzymes involved in tumor growth.

Key Biological Activities:

- Antitumor Activity : These compounds have shown promise in inhibiting tumor growth in several cancer types.

- Antimicrobial Properties : They possess the ability to inhibit specific bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

- Enzyme Inhibition : They may interact with critical enzymes such as dihydrofolate reductase (DHFR), which plays a significant role in folate metabolism and cell proliferation pathways.

Antitumor Activity

Studies have highlighted the effectiveness of 2,4-quinazolinediamine derivatives against various cancer cell lines. For instance:

- Cell Line Studies : Research demonstrated that these compounds exhibited IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the trifluoromethyl group was found to enhance cytotoxicity compared to non-substituted analogs.

Antimicrobial Activity

The antimicrobial potential has been explored through various assays:

- Inhibition Studies : The compound showed significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be effective at low micromolar concentrations.

Enzyme Inhibition Studies

Molecular docking studies have been employed to predict binding interactions with target enzymes:

- Dihydrofolate Reductase (DHFR) : Docking simulations indicated favorable binding affinities for 2,4-quinazolinediamine derivatives with DHFR, suggesting a mechanism of action through competitive inhibition.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dichloro-6-(trifluoromethyl)quinazoline | Contains dichloro substituents | Antimicrobial activity |

| 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine | Sulfonyl group addition | Anticancer properties |

| 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}-2,4-quinazolinediamine | Sulfanyl instead of sulfonyl | Potential enzyme inhibition |

The unique trifluoromethyl substitution in 2,4-quinazolinediamine provides enhanced lipophilicity and potentially improved bioavailability compared to its analogs. This characteristic may contribute to its distinct pharmacological profile and efficacy against specific biological targets.

Case Studies and Applications

Several case studies have been conducted to explore the therapeutic potential of this compound:

- Case Study on Antitumor Efficacy : A study involving a series of synthesized derivatives demonstrated that modifications at the 6-position significantly increased antitumor activity against prostate cancer models.

- Case Study on Antimicrobial Properties : Another investigation focused on the synthesis of various derivatives that were tested against multi-drug resistant bacterial strains, showing promising results that support further development into therapeutic agents.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms in precursor compounds (e.g., 2,4-dichloro-6-(trifluoromethyl)quinazoline) undergo nucleophilic substitution with amines to form 2,4-diamino derivatives.

-

The reaction with chloroformamidine proceeds via cyclization, forming the quinazoline core .

-

Ammonia substitution requires polar aprotic solvents and bases to deprotonate intermediates .

Acylation and Alkylation

The primary amine groups at positions 2 and 4 are susceptible to acylation or alkylation.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | Acetic anhydride | Reflux, 6 h | N-Acetyl derivatives | 92% | |

| Alkylation | Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl derivatives | 65% |

-

Acylation enhances solubility for pharmacological applications.

-

Alkylation under basic conditions avoids over-alkylation.

Oxidation Reactions

The trifluoromethyl group stabilizes the quinazoline ring against oxidation, but substituents (e.g., methyl) can be oxidized.

| Substrate | Oxidant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Methyl derivative | H₂O₂, FeCl₃ | 60°C, 4 h | 5-Carboxylic acid | 70% | |

| 6-Nitro derivative | H₂, Pd/C | RT, 12 h | 6-Amino derivative | 95% |

Cross-Coupling Reactions

The quinazoline core participates in metal-catalyzed coupling reactions for functionalization.

| Catalyst | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| CuI | Arylboronic acids, K₂CO₃ | 100°C, DMSO | 2-Aryl derivatives | 88% | |

| Pd(PPh₃)₄ | Styrene derivatives | MW, 120°C | 4-Vinyl derivatives | 75% |

-

Copper catalysis enables Suzuki-Miyaura-type couplings at position 2 .

-

Microwave (MW) conditions accelerate Heck-type couplings at position 4 .

Cyclocondensation Reactions

The diamine groups facilitate annulation with carbonyl compounds to form fused heterocycles.

| Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhCOCl | Et₃N, CH₂Cl₂ | Quinazolinone | 81% | |

| Glyoxal | H₂SO₄, 80°C | Imidazoquinazoline | 68% |

-

Cyclocondensation with benzoyl chloride yields bioactive quinazolinones .

-

Acidic conditions promote tandem cyclization with glyoxal.

Stability and Reactivity Trends

Propiedades

IUPAC Name |

6-(trifluoromethyl)quinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N4/c10-9(11,12)4-1-2-6-5(3-4)7(13)16-8(14)15-6/h1-3H,(H4,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLOLRELISBGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161013 | |

| Record name | 2,4-Quinazolinediamine, 6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139337-61-4 | |

| Record name | 2,4-Quinazolinediamine, 6-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139337614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.